Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-
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Overview
Description
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- is a complex organic compound characterized by its unique thieno[2,3-D]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thieno[2,3-D]pyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[2,3-D]pyrimidine derivatives, and various substituted acetamide derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a treatment for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(1-methylethyl)-: This compound has a similar core structure but different substituents, leading to variations in its chemical properties and applications.
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Another related compound with a pyrimidine core, used in different chemical and biological contexts.
Uniqueness
The uniqueness of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)- lies in its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H21N3O2S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-5-13-8-6-7-10(2)16(13)20-14(23)9-25-19-21-17(24)15-11(3)12(4)26-18(15)22-19/h6-8H,5,9H2,1-4H3,(H,20,23)(H,21,22,24) |
InChI Key |
WIFXJVCIBGDMRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C |
Origin of Product |
United States |
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